molecular formula C3H5Cl2N3 B1473754 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride CAS No. 1461709-15-8

3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride

Cat. No.: B1473754
CAS No.: 1461709-15-8
M. Wt: 154 g/mol
InChI Key: PHGZMVLMQMTHEI-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are widely used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

1,2,4-Triazoles can be synthesized from various precursors, including hydrazines, formamide, and carboxylic acids . The specific synthesis route for “3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride” is not available in the literature I have access to.


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles consists of a five-membered ring with three nitrogen atoms . The specific structure of “this compound” would include a chlorine atom and a methyl group attached to the triazole ring.


Chemical Reactions Analysis

1,2,4-Triazoles can undergo various chemical reactions, including alkylation, acylation, and substitution reactions . The specific reactions that “this compound” can undergo are not available in the literature I have access to.


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles depend on their specific chemical structure . The properties of “this compound” are not available in the literature I have access to.

Scientific Research Applications

Corrosion Inhibition

  • Triazole derivatives, including variants of 1H-1,2,4-triazole, have been used as effective corrosion inhibitors. For instance, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole has shown high efficiency in protecting mild steel in acidic environments (Lagrenée et al., 2002).

Antimicrobial Activity

  • Some triazole derivatives exhibit significant antimicrobial properties. Compounds like 4-amino-3-mercapto-5-[(1H-indol-3-yl)methyl]-4H-1,2,4-triazole have been studied for their potential as antimicrobial agents (Kaplancikli et al., 2008).

Synthetic Chemistry

  • In synthetic chemistry, 1H-1,2,4-triazole derivatives are utilized for creating various heterocyclic systems. For example, the interaction of 4-acetyl-1,2,3-triazole-5-ol sodium salt with hydrazine derivatives has been studied for synthesizing specific triazole compounds (Yu, 2015).

Other Applications

  • Triazoles, including 1,2,4-triazole derivatives, have also found applications in the fields of medicine, agriculture, and industry, demonstrating a wide range of biological activities (Mohsen, 2012).

Safety and Hazards

The safety and hazards of 1,2,4-triazoles depend on their specific chemical structure . The safety and hazards of “3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride” are not available in the literature I have access to.

Future Directions

The future directions for research on 1,2,4-triazoles likely involve exploring their potential uses in medicinal chemistry and drug discovery . The specific future directions for research on “3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride” are not available in the literature I have access to.

Biochemical Analysis

Biochemical Properties

3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind to the active sites of enzymes, potentially inhibiting or modifying their activity. For instance, the nitrogen atoms in the triazole ring can form hydrogen bonds with amino acid residues in the enzyme’s active site, leading to changes in enzyme function . Additionally, this compound can interact with proteins involved in cell signaling pathways, affecting their activity and downstream effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit specific kinases involved in cell signaling, leading to changes in cellular responses to external stimuli . Furthermore, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of specific mRNAs and proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can influence gene expression by binding to DNA or RNA, affecting the transcription and translation processes. These molecular interactions are crucial for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical activity . Studies have shown that the stability of this compound can be influenced by factors such as temperature, pH, and exposure to light. Long-term effects on cellular function can include sustained inhibition of enzyme activity or prolonged changes in gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, toxic or adverse effects may be observed, including damage to tissues or organs. Threshold effects are also important to consider, as there may be a dosage level at which the compound’s effects become significantly more pronounced.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and the levels of specific metabolites. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its overall biochemical effects . This compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation in different cellular compartments. The distribution of this compound can affect its activity and function, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

3-chloro-5-methyl-1H-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3.ClH/c1-2-5-3(4)7-6-2;/h1H3,(H,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGZMVLMQMTHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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